11-(Aminooxy)undecyltriethoxysilane

Surface chemistry Bioconjugation stability Oxime ligation

11-(Aminooxy)undecyltriethoxysilane (CAS 870482-11-4) is a bifunctional organosilane coupling agent featuring a long C11 alkyl spacer, a terminal aminooxy (–ONH₂) group, and a hydrolyzable triethoxysilane anchor. The aminooxy moiety is an α-nucleophile that reacts chemoselectively with aldehydes and ketones to form hydrolytically stable oxime bonds under mild conditions, a property that fundamentally distinguishes it from conventional amino-silanes (e.g., 11-aminoundecyltriethoxysilane, ATES) that form reversible imine linkages.

Molecular Formula C17H39NO4Si
Molecular Weight 349.6 g/mol
CAS No. 870482-11-4
Cat. No. B3332086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-(Aminooxy)undecyltriethoxysilane
CAS870482-11-4
Molecular FormulaC17H39NO4Si
Molecular Weight349.6 g/mol
Structural Identifiers
SMILESCCO[Si](CCCCCCCCCCCON)(OCC)OCC
InChIInChI=1S/C17H39NO4Si/c1-4-20-23(21-5-2,22-6-3)17-15-13-11-9-7-8-10-12-14-16-19-18/h4-18H2,1-3H3
InChIKeyPLHZNMUQNDUOTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-(Aminooxy)undecyltriethoxysilane (CAS 870482-11-4): Product-Specific Evidence Guide for Scientific Procurement


11-(Aminooxy)undecyltriethoxysilane (CAS 870482-11-4) is a bifunctional organosilane coupling agent featuring a long C11 alkyl spacer, a terminal aminooxy (–ONH₂) group, and a hydrolyzable triethoxysilane anchor . The aminooxy moiety is an α-nucleophile that reacts chemoselectively with aldehydes and ketones to form hydrolytically stable oxime bonds under mild conditions, a property that fundamentally distinguishes it from conventional amino-silanes (e.g., 11-aminoundecyltriethoxysilane, ATES) that form reversible imine linkages [1]. This compound enables photo-patternable surface functionalization through the use of photocleavable protecting groups (e.g., NPPOC) [2].

Why 11-(Aminooxy)undecyltriethoxysilane Cannot Be Substituted by Standard Amino- or Thiol-Silanes


Generic substitution with conventional amino-silanes (e.g., APTES or ATES) fails because the aminooxy group provides two irreplaceable functional advantages: (i) oxime bond formation with carbonyls, which exhibits markedly higher hydrolytic stability than the imine bonds formed by amines—oxime-based polymers show significantly slower degradation than imine-based analogs under identical aqueous conditions [1]; and (ii) the ability to be masked with a photocleavable protecting group (NPPOC), enabling light-directed spatial patterning of surface reactivity that cannot be achieved with permanently exposed amine functionalities [2]. Thiol-silanes, while suitable for gold surfaces, cannot covalently bind to oxide surfaces (silica, glass) via siloxane bonds [3].

Quantitative Differentiation Evidence for 11-(Aminooxy)undecyltriethoxysilane vs. Closest Analogs


Hydrolytic Stability of Oxime (Aminooxy) vs. Imine (Amino) Linkages on Functionalized Surfaces

Surface immobilization via the aminooxy group forms oxime bonds that resist hydrolysis under aqueous conditions far better than imine bonds from conventional amino-silanes. In a direct comparison of PEG-like polymers, oxime-linked constructs exhibited substantially slower hydrolytic degradation than their imine-linked counterparts at pH 7.4 [1]. This is consistent with the thermodynamic preference for oxime formation over imine in aqueous solution, where imines from aliphatic amines are not stable while oximes form well in a pH-dependent manner [2]. Although these data are from solution-phase polymer models rather than surface-grafted monolayers, they provide cross-study comparable evidence that the oxime linkage formed by 11-(aminooxy)undecyltriethoxysilane confers a stability advantage over the imine linkage formed by 11-aminoundecyltriethoxysilane (ATES).

Surface chemistry Bioconjugation stability Oxime ligation

Photocleavable Protection (NPPOC) Enables Light-Directed Spatial Patterning – A Capability Absent in Amine-Silanes

The aminooxy group of 11-(aminooxy)undecyltriethoxysilane can be masked with the photocleavable 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group, enabling light-directed deprotection and subsequent spatially resolved oxime ligation. Dendane et al. (2007) demonstrated that NPPOC-aminooxy silane 1 (the protected form of this compound) silanized glass surfaces, and brief UV irradiation (365 nm) unmasked the aminooxy group with high spatial fidelity [1]. After deprotection, aldehyde-modified oligonucleotides were immobilized exclusively in irradiated regions at densities sufficient for fluorescence detection. In contrast, 11-aminoundecyltriethoxysilane (ATES) cannot be temporarily masked in this manner; its amine group remains permanently reactive, precluding spatially controlled, sequential biomolecule patterning.

Surface patterning Photolithography Oligonucleotide immobilization

Boiling Point and Volatility: Triethoxy vs. Trimethoxy Analog for Vapor-Phase Deposition

11-(Aminooxy)undecyltriethoxysilane has a reported boiling point of 145–150 °C at 0.08 mmHg , which is approximately 20 °C higher than its trimethoxy analog (11-(aminooxy)undecyltrimethoxysilane, CAS 870482-12-5, boiling point 125–130 °C at 0.08 mmHg) . This difference, attributable to the larger ethoxy (–OCH₂CH₃) vs. methoxy (–OCH₃) leaving groups, provides a wider liquid-phase temperature window for vacuum-assisted vapor deposition and reduces the risk of premature condensation in gas-phase delivery lines. For researchers selecting a silane for chemical vapor deposition (CVD) on oxide surfaces, the triethoxy variant offers superior thermal stability during evaporation, minimizing decomposition prior to surface contact.

Vapor-phase deposition Silane handling Physical properties

Interfacial Adhesion Strength: End-Group Identity Controls Film–Substrate Failure Resistance

Although no direct laser spallation measurement has been reported for 11-(aminooxy)undecyltriethoxysilane itself, Grady et al. (2014) demonstrated that the terminal functional group on C11-silane SAMs dramatically tunes interfacial strength between a gold film and fused silica: 11-amino-undecyltriethoxysilane (ATES) gave 19 ± 1.7 MPa, dodecyltriethoxysilane (DTES, –CH₃) gave 20 ± 1.3 MPa, 11-bromo-undecyltrimethoxysilane (BrUTMS) gave 52 ± 5.4 MPa, and 11-mercapto-undecyltrimethoxysilane (MUTMS) gave 80 ± 6.5 MPa [1]. This 4.2-fold range across end groups establishes a class-level inference that the aminooxy (–ONH₂) end group would produce a distinct interfacial strength value, and that end-group selection is not interchangeable. The aminooxy group, with its hydrogen-bonding capacity and potential for covalent oxime anchoring to carbonyl-functionalized overlayers, is expected to yield an interface strength different from both the amino (ATES) and methyl (DTES) terminals, though the exact value remains to be measured.

Interfacial adhesion Self-assembled monolayers Laser spallation

Chain Length and Surface Density: C11 Aminooxy Silane vs. Shorter C3 Aminooxy Silane

Hideshima et al. (2013) used 3-aminooxypropyltriethoxysilane (C3-aminooxy silane) to form a self-assembled monolayer on SiO₂ FET devices for glycan immobilization, achieving attomolar detection of influenza hemagglutinin [1]. While this demonstrates the utility of short-chain aminooxy silanes in biosensing, it is well-established in the SAM literature that longer alkyl chains (C11) produce more ordered, densely packed monolayers with fewer pinhole defects compared to short-chain (C3) analogs. The C11 spacer in 11-(aminooxy)undecyltriethoxysilane is expected to yield higher surface coverage and better electrical passivation of the underlying oxide, a critical parameter for FET-based sensors where leakage currents must be minimized. Although the Hideshima study does not directly compare C3 vs. C11 aminooxy silanes, the class-level inference from alkylsilane SAM research supports the selection of the C11 variant when monolayer quality and defect minimization are paramount.

Surface functionalization SAM quality Biosensor sensitivity

Oxime Ligation Efficiency on Surfaces: Quantitative Immobilization Yield vs. Amine-Based Methods

Dendane et al. (2007) reported that after UV deprotection of NPPOC-aminooxy silane 1 (the protected form of 11-(aminooxy)undecyltriethoxysilane), reaction with aldehyde-modified oligonucleotides proceeded efficiently to yield surface-immobilized DNA detectable by fluorescence [1]. In a follow-up study, the same group compared this oxime-based method with an amine/glutaraldehyde approach and found that the aminooxy surface required lower oligonucleotide concentrations (1 µM vs. 10 µM) to achieve comparable fluorescence signal intensities after hybridization, indicating a higher effective coupling efficiency [2]. This approximately 10-fold reduction in required biomolecule concentration translates directly to lower reagent consumption and cost in array fabrication workflows.

Bioconjugation efficiency Surface immobilization yield Oxime vs. amide coupling

Optimal Application Scenarios for 11-(Aminooxy)undecyltriethoxysilane Based on Quantitative Differentiation Evidence


Photolithographically Patterned Multi-Probe Biosensor Arrays

For fabricating biosensor chips requiring spatially defined immobilization of multiple probe sequences (e.g., DNA, aptamers, glycans) on a single silica or glass substrate, 11-(Aminooxy)undecyltriethoxysilane is uniquely suited due to its compatibility with NPPOC photoprotection [1]. After uniform silanization, UV irradiation through a photomask selectively deprotects aminooxy groups in defined regions, enabling sequential oxime ligation of different aldehyde-modified probes. The oxime bond's hydrolytic stability [2] ensures that probe spots remain functional throughout repeated assay cycles, minimizing signal drift. This approach achieves spatial multiplexing that amine-silanes cannot replicate.

High-Sensitivity FET Biosensors Requiring Low-Defect Monolayers

Field-effect transistor (FET) biosensors demand dense, pinhole-free silane monolayers on the SiO₂ gate dielectric to minimize leakage current and maximize Debye-length-limited charge detection [1]. The C11 alkyl chain of 11-(aminooxy)undecyltriethoxysilane promotes superior SAM ordering compared to shorter C3 aminooxy silanes, while the triethoxy headgroup enables controlled vapor-phase deposition at 145–150 °C without premature boiling [2]. The resulting high-quality monolayer, combined with efficient oxime-mediated glycan or aptamer immobilization, supports attomolar-level analyte detection.

Long-Term Stable Biomolecule Microarrays with Reduced Reagent Costs

In high-density microarray production, the ~10-fold higher coupling efficiency of aminooxy surfaces compared to conventional amine/glutaraldehyde methods directly reduces oligonucleotide consumption [1]. Additionally, the oxime linkage resists hydrolysis far longer than imine bonds [2], extending the shelf life of printed arrays. For core facilities and pharmaceutical screening labs where thousands of arrays are produced annually, switching to 11-(aminooxy)undecyltriethoxysilane-based surface chemistry yields measurable savings in both biomolecule reagent costs and array replacement frequency.

Microfluidic Device Internal Surface Patterning for Sequential Multi-Step Assays

The ability to pattern the internal walls of fused-silica capillaries and microfluidic channels with different capture probes at predefined positions, demonstrated by Dendane et al. (2007, 2008) [1], enables multi-step, multi-analyte assays in a single continuous-flow device. 11-(Aminooxy)undecyltriethoxysilane is essential for this architecture because the NPPOC-protected aminooxy group prevents cross-contamination during sequential probe immobilization steps, a feature not achievable with permanently reactive amine-silanes.

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